3-chloro-4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine
CAS No.: 2640862-06-0
Cat. No.: VC11863559
Molecular Formula: C17H21ClN4O2
Molecular Weight: 348.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640862-06-0 |
|---|---|
| Molecular Formula | C17H21ClN4O2 |
| Molecular Weight | 348.8 g/mol |
| IUPAC Name | [4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone |
| Standard InChI | InChI=1S/C17H21ClN4O2/c1-12-9-15(21(2)20-12)17(23)22-7-4-13(5-8-22)11-24-16-3-6-19-10-14(16)18/h3,6,9-10,13H,4-5,7-8,11H2,1-2H3 |
| Standard InChI Key | KLFNXUVHSRUVPB-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl)C |
| Canonical SMILES | CC1=NN(C(=C1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl)C |
Introduction
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, including:
-
Pyrazole Ring Formation: Starting with a pyrazole ring, such as 1,3-dimethyl-1H-pyrazole, which can be modified to introduce a carbonyl group.
-
Piperidine Attachment: Attaching a piperidine ring to the pyrazole via a carbonyl linkage.
-
Pyridine Ring Attachment: Finally, linking the piperidine-pyrazole moiety to a pyridine ring through a methoxy group.
Related Pyrazole Compounds
-
5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde: This compound, with a CAS number of 27006-76-4, is a pyrazole derivative that could serve as a starting material for synthesizing more complex molecules like the one .
Pyrazolo[3,4-b]Pyridines
-
These compounds have been studied for their biomedical applications, including various substitution patterns that could influence their biological activity .
Pyrazolo[3,4-d]Pyrimidines
-
These compounds have shown potential pharmacological properties and can be modified to introduce various functional groups .
Data Tables
Given the lack of specific data on 3-chloro-4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine, we can only provide general information on related compounds:
| Compound | Molecular Formula | CAS Number | Biological Activity |
|---|---|---|---|
| 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde | C6H7ClN2O | 27006-76-4 | Potential precursor for complex molecules |
| 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylic Acid | C9H8ClN3O2 | 175201-94-2 | Biomedical applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume